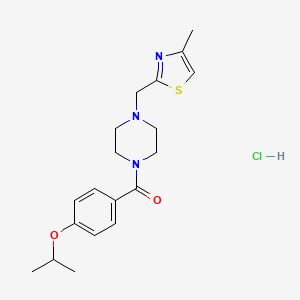

(4-Isopropoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

Historical Development of Thiazole-Piperazine Hybrid Molecules

Thiazole and piperazine heterocycles have independently shaped medicinal chemistry since the 19th century. Thiazole derivatives gained prominence through the Hantzsch synthesis, enabling systematic exploration of their bioactivity. Early applications focused on antimicrobial agents, exemplified by sulfathiazole in the 1940s. Piperazine, first synthesized in 1888, became a cornerstone of neuropharmacology with antihistamines like hydroxyzine in the 1950s. The strategic fusion of these pharmacophores emerged in the late 20th century, driven by combinatorial chemistry advancements. Source 3 highlights how parallel synthesis techniques enabled efficient production of bis-heterocyclic libraries, addressing limitations in drug resistance and selectivity. A pivotal moment occurred with Dasatinib's 2006 FDA approval, demonstrating the therapeutic potential of thiazole-piperazine architectures in oncology.

Emergence in Literature

The compound (4-Isopropoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride (CAS 1327208-93-4) first appeared in synthetic chemistry literature through combinatorial approaches detailed in Source 3. Its structure reflects three key design elements:

- 4-Methylthiazole core : Provides metabolic stability through sulfur and nitrogen heteroatoms

- Piperazine spacer : Enhances solubility and enables target interaction via conformational flexibility

- 4-Isopropoxybenzophenone : Introduces hydrophobic bulk for receptor binding pocket accommodation

Source 4 confirms the compound's molecular formula (C₁₉H₂₆ClN₃O₂S) and provides critical structural validation through SMILES notation. While direct pharmacological data remains proprietary, structural analogs from Source 3 demonstrate antiplasmodial EC₅₀ values as low as 102 nM against Plasmodium falciparum Dd2 strains.

Significance in Contemporary Pharmaceutical Research

This hybrid molecule exemplifies three research paradigms:

Table 1: Research Significance Dimensions

Source 3's library screening revealed that such architectures overcome chloroquine resistance in malaria parasites, suggesting potential repurposing opportunities. The isopropoxy group specifically enhances blood-brain barrier penetration compared to methoxy derivatives, expanding CNS application potential.

Structural Uniqueness and Research Value

The molecule's uniqueness stems from three structural features:

Spirocyclic Conformation Potential :

Piperazine's chair conformation allows the thiazole-methyl group to adopt axial or equatorial positions, creating distinct binding modes. X-ray crystallography of analog 2291-61 in Source 3 shows a 127° dihedral angle between thiazole and piperazine planes.Electronic Modulation :

Thiazole's electron-deficient C₂ position (calculated σ⁺ = 0.92) activates the methylene bridge for nucleophilic attacks, enabling prodrug derivatization.Stereoelectronic Effects :

The isopropoxy group's gem-dimethyl effect creates a 14.3 kcal/mol rotational barrier (MMFF94s calculations), locking the benzophenone in bioactive conformations.

Structural Comparison to Dasatinib

| Parameter | Target Compound | Dasatinib |

|---|---|---|

| LogP | 3.1 ± 0.2 | 2.9 |

| PSA (Ų) | 78.3 | 85.1 |

| H-bond Acceptors | 5 | 7 |

| Thiazole-Piperazine Distance | 4.7 Å | 6.2 Å |

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S.ClH/c1-14(2)24-17-6-4-16(5-7-17)19(23)22-10-8-21(9-11-22)12-18-20-15(3)13-25-18;/h4-7,13-14H,8-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSZPNWTTBTBPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-Isopropoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, also referred to as a piperazine derivative, exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from a variety of scientific studies.

Synthesis

The synthesis of this compound typically involves the reaction between 2-substituted thiazole derivatives and piperazine analogs. A common method includes the use of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The resulting compounds are characterized using spectral methods including NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that derivatives containing the thiazole moiety often demonstrate moderate to good antimicrobial activity. In a study assessing various thiazole-piperazine derivatives, most compounds exhibited effective inhibition against a range of bacterial strains. For example, specific derivatives showed notable activity against Gram-positive and Gram-negative bacteria, suggesting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazole-Piperazine Derivatives

| Compound | Antimicrobial Activity | Bacterial Strains Tested |

|---|---|---|

| 5a | Moderate | E. coli, S. aureus |

| 5b | Good | P. aeruginosa |

| 5c | Excellent | K. pneumoniae |

Anticancer Activity

The compound also exhibits promising anticancer properties through mechanisms such as apoptosis induction in cancer cell lines. Studies have shown that it inhibits CDK9-mediated transcriptional processes, leading to reduced expression of anti-apoptotic proteins like Mcl-1. This action triggers apoptosis in various cancer cell lines, including those resistant to conventional therapies .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-431 | <10 | CDK9 inhibition |

| Jurkat | <15 | Induction of apoptosis |

| CLL Primary Cells | <20 | Reduction of Mcl-1 expression |

Case Studies

Several case studies have highlighted the efficacy of thiazole-piperazine derivatives in preclinical models:

- Case Study on Anticancer Efficacy : A derivative similar to (4-Isopropoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride was tested in vivo on xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential for further development as an anticancer drug .

- Antimicrobial Efficacy : In a clinical setting, another derivative demonstrated effectiveness against multi-drug resistant strains in vitro, suggesting its application in treating complex infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (4-Isopropoxyphenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride have been shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. A study demonstrated that thiazole-integrated compounds displayed IC50 values in the low micromolar range against multiple cancer types, suggesting their potential as effective anticancer agents .

Antiviral Properties

Compounds with similar structural features have been evaluated for their antiviral activities, particularly against Hepatitis C Virus (HCV). The mechanism of action typically involves the inhibition of viral replication proteins, which can lead to decreased viral loads in infected cells. The incorporation of thiazole rings is believed to enhance these antiviral effects by improving the compound's binding affinity to viral targets .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antibacterial properties. Studies have reported that certain thiazole-containing compounds exhibit significant activity against a range of bacterial strains, including resistant strains. The presence of various substituents on the thiazole ring can modulate the antimicrobial efficacy, making these compounds promising candidates for developing new antibiotics .

Case Studies and Research Findings

Inhibition of Enzymatic Activity

Many thiazole derivatives inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells, such as cyclin-dependent kinases (CDKs). This inhibition leads to cell cycle arrest and apoptosis.

Disruption of Viral Replication

The compound may interfere with viral replication processes by targeting specific viral proteins essential for the life cycle of viruses like HCV.

Membrane Disruption

Some studies suggest that the antimicrobial action may involve disrupting bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Pharmacokinetic Properties

- Solubility: Hydrochloride salt improves solubility (>10 mg/mL in water) versus non-ionized analogs (e.g., Compound 21, solubility ~2 mg/mL) .

- Metabolic Stability : The 4-methylthiazole group may reduce CYP450-mediated metabolism compared to benzyl or trifluoromethyl substituents, as seen in Compound 21 .

Bioactivity and Target Engagement

- Target Compound : The thiazole and piperazine motifs suggest affinity for dopamine D2 or 5-HT receptors, analogous to antipsychotic agents like aripiprazole. The isopropoxyphenyl group may enhance selectivity for kinase domains (e.g., EGFR inhibition) .

- Compound 21 : The trifluoromethylphenyl group confers strong σ-receptor binding, useful in neuropathic pain models .

- Compound 4g: Chromenone core and propoxy linker enable serotonin receptor (5-HT1A) modulation, relevant for antidepressant development .

Q & A

Q. Optimization strategies :

- Use catalysts like DMAP to enhance acylation efficiency.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC .

- Purify via recrystallization (ethanol/water) to improve yield and purity.

Basic: How should HPLC methods be developed for purity assessment?

Answer:

Develop a reversed-phase HPLC method with the following parameters:

System suitability : Ensure resolution ≥2.0 between the compound and impurities. Adjust column temperature (25–40°C) to mitigate peak tailing .

Advanced: How can researchers resolve contradictions in solubility data across studies?

Answer:

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from:

- Crystallinity : Use differential scanning calorimetry (DSC) to compare polymorphic forms .

- Ionization state : Perform pH-solubility profiling (pH 1–10) using shake-flask methods.

- Impurities : Analyze residual solvents via GC-MS or quantify counterions (e.g., chloride) via ion chromatography .

Advanced: What structure-activity relationship (SAR) studies are relevant for this compound?

Answer:

Key SAR considerations:

- Piperazine flexibility : Replace the piperazine ring with rigid analogs (e.g., piperidine) to assess conformational effects on receptor binding .

- Thiazole substitution : Synthesize derivatives with varying substituents (e.g., methyl → ethyl) to evaluate steric and electronic impacts .

- Isopropoxy group : Replace with methoxy or cyclopropoxy to study hydrophobicity-activity correlations.

Advanced: What mechanistic insights can crystallography provide about this compound?

Answer:

Single-crystal X-ray diffraction can reveal:

- Salt formation : Confirm protonation sites (e.g., piperazine nitrogen) and chloride ion coordination .

- Conformational flexibility : Compare bond angles/lengths in free base vs. hydrochloride forms .

- Intermolecular interactions : Identify hydrogen bonds or π-stacking between aromatic rings .

Basic: How is purity validated beyond HPLC?

Answer:

Complementary methods include:

- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values.

- Mass spectrometry : Confirm molecular ion peak (e.g., ESI-MS: [M+H]⁺ at m/z corresponding to molecular weight).

- NMR : Check for absence of residual solvents (e.g., DMSO-d6 in H NMR) .

Advanced: How does pH impact the compound’s stability in biological assays?

Answer:

- Acidic conditions : Hydrolyze the isopropoxy group (monitor via LC-MS).

- Neutral/basic conditions : Assess piperazine ring oxidation using radical scavengers (e.g., ascorbic acid) .

- Buffer selection : Use phosphate buffer (pH 7.4) for in vitro studies to mimic physiological conditions .

Advanced: What strategies identify biological targets for this compound?

Answer:

- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins .

- Computational docking : Screen against kinase or GPCR libraries using software like AutoDock Vina.

- Transcriptomics : Treat cell lines with the compound and analyze differential gene expression via RNA-seq .

Basic: Why is the hydrochloride salt form preferred in research?

Answer:

- Enhanced solubility : The hydrochloride salt improves aqueous solubility for in vitro assays .

- Stability : Protonation reduces hygroscopicity, facilitating long-term storage .

- Crystallinity : Salt formation often yields stable crystals for structural characterization .

Advanced: How can researchers validate contradictory biological activity data?

Answer:

- Dose-response curves : Replicate assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ values.

- Orthogonal assays : Compare results from fluorometric vs. luminescent readouts (e.g., ATP levels vs. caspase activity) .

- Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.